molecular formula C17H31NaO4 B14733827 sodium;2-(1-carboxyethyl)tetradecanoate CAS No. 6155-44-8

sodium;2-(1-carboxyethyl)tetradecanoate

Cat. No.: B14733827
CAS No.: 6155-44-8
M. Wt: 322.4 g/mol
InChI Key: JMEOUAZONQUSFA-UHFFFAOYSA-M
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Description

Sodium;2-(1-carboxyethyl)tetradecanoate is a chemical compound that belongs to the class of sodium alkyl carboxylates. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. This compound is particularly notable for its ability to reduce surface tension in aqueous solutions, making it an effective agent in detergents and cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-(1-carboxyethyl)tetradecanoate is unique due to its carboxyethyl group, which enhances its solubility in water and provides additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

CAS No.

6155-44-8

Molecular Formula

C17H31NaO4

Molecular Weight

322.4 g/mol

IUPAC Name

sodium;2-(1-carboxyethyl)tetradecanoate

InChI

InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

JMEOUAZONQUSFA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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